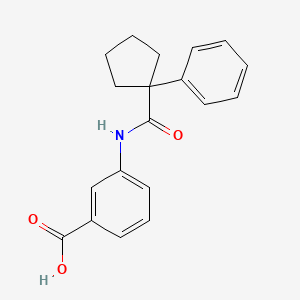

3-((Phenylcyclopentyl)carbonylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((Phenylcyclopentyl)carbonylamino)benzoic acid” is a chemical compound with the molecular formula C19H19NO3 . It is used for pharmaceutical testing .

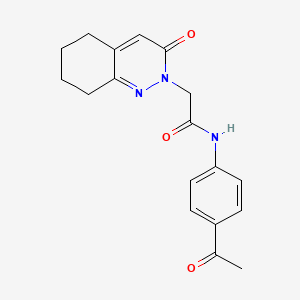

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenylcyclopentyl group attached to a carbonyl group, which is further attached to an amino group on the benzoic acid .Scientific Research Applications

Anti-inflammatory and Analgesic Applications

The synthesis and characterization of salicylic acid derivatives, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been explored for their potential anti-inflammatory and analgesic activities. These compounds act through cyclooxygenase (COX) inhibition, similar to acetylsalicylic acid but with a focus on reducing gastric toxicity, making them promising candidates for new drug development (Tjahjono et al., 2022).

Gut Function Regulation

Benzoic acid, a simple aromatic carboxylic acid, has been studied for its ability to improve gut functions, including digestion, absorption, and barrier function in both foods and feeds. Its application leverages its antibacterial and antifungal properties, highlighting the potential of benzoic acid derivatives in promoting health through gut function regulation (Mao et al., 2019).

Antimicrobial Activity

Research on sepsis-associated low molecular aromatic compounds, including phenylcarbonic acids (PCAs) like benzoic acid, demonstrates their bioregulatory activity and ability to affect both bacteria and eukaryotic cells. These compounds are explored for their diagnostic, pathogenetic, bacteriostatic, and bactericidal properties, suggesting that derivatives of benzoic acid could have significant antimicrobial applications (Beloborodova et al., 2013).

Anticarcinogenic and Toxicity Studies

Organotin(IV) complexes, including those derived from carboxylic acids like benzoic acid, have been reviewed for their remarkable anticarcinogenic and cytotoxic activities. These studies underscore the potential of organotin carboxylate complexes in therapeutic applications against various cancers, pointing towards the possible relevance of exploring "3-((Phenylcyclopentyl)carbonylamino)benzoic acid" in similar contexts (Ali et al., 2018).

properties

IUPAC Name |

3-[(1-phenylcyclopentanecarbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-17(22)14-7-6-10-16(13-14)20-18(23)19(11-4-5-12-19)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIGRURGNUCEIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2592474.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2592475.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592479.png)

![N-cyclohexyl-3-[1-{[2-(diethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2592481.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2592482.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide](/img/structure/B2592492.png)

![1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B2592494.png)